(3-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
The compound (3-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone features a piperazine core substituted with a methyl-linked 1-(4-fluorophenyl)-1H-tetrazol-5-yl group and a 3-fluorophenyl methanone moiety. Its structural complexity arises from the combination of fluorinated aromatic systems, a tetrazole ring, and a piperazine scaffold. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating receptor interactions .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-15-4-6-17(7-5-15)27-18(22-23-24-27)13-25-8-10-26(11-9-25)19(28)14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSIFBDTUZKAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , also known as a derivative of piperazine, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanism of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with various substituents. The incorporation of fluorine atoms and tetrazole moieties enhances the biological activity of the resulting compounds. For example, the use of 4-fluorophenyl and tetrazole groups has been shown to improve pharmacological profiles in related studies .
Antitumor Activity
Several studies have indicated that piperazine derivatives exhibit significant antitumor properties. For instance, compounds featuring piperazine structures have demonstrated potent antiproliferative effects against various cancer cell lines. The specific compound has shown IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| (3-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone | A549 (Lung) | 27.08 |
| MCF7 (Breast) | 38.78 | |
| HeLa (Cervical) | 29.29 |
The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like fluorine enhances cytotoxicity through increased interaction with target proteins involved in cell proliferation .
Antidepressant Activity
Research has also highlighted the potential antidepressant effects of piperazine derivatives. The mechanism is believed to involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. Compounds structurally similar to our target compound have shown promising MAO-A and MAO-B inhibitory activities, suggesting that our compound may exhibit similar effects .
Antimicrobial Activity
In addition to its antitumor and antidepressant properties, there is evidence supporting the antimicrobial activity of piperazine derivatives. Studies indicate that these compounds can inhibit bacterial growth, making them candidates for further investigation as antimicrobial agents .
The proposed mechanisms for the biological activities of (3-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as MAO, leading to increased levels of neurotransmitters associated with mood regulation.
- Targeting Cellular Pathways : The interaction with specific cellular pathways involved in apoptosis may explain its antitumor effects.
Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, the compound demonstrated significant growth inhibition compared to control groups. The study utilized a range of concentrations to establish dose-response relationships, confirming its potential as an effective anticancer agent.
Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological aspects, where the compound was tested in animal models for antidepressant-like activity. Results indicated a marked improvement in behavioral tests associated with depression, further supporting its potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. Research indicates that it may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
Case Study: HepG2 Liver Cancer Cells
A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results demonstrated that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and DNA fragmentation assays.
Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives are gaining attention. This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a screening study, synthesized tetrazole derivatives were tested against pathogens like Escherichia coli and Staphylococcus aureus. Some derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents.
Neuropharmacological Effects
The piperazine structure suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been reported to exhibit anxiolytic and antidepressant effects.
Anticancer Mechanism
The anticancer effects may arise from disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Mechanism
The tetrazole ring is believed to enhance membrane permeability in bacterial cells, facilitating drug entry and increasing efficacy against microbial targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
- Fluorophenyl vs. Thienyl: The substitution of 3-fluorophenyl methanone with a 2-thienyl group (as in ) reduces molecular weight and alters electronic properties. Thienyl groups may improve solubility but reduce binding affinity in hydrophobic pockets.
- Heterocyclic Complexity : Compounds with fused heterocycles (e.g., pyrazolo-thiazole or triazole-pyrazole ) display increased rigidity, which may limit conformational flexibility but improve selectivity.
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- The target compound’s dual fluorophenyl groups increase lipophilicity (predicted LogP ~3.5), favoring blood-brain barrier penetration.
Structural Insights from Crystallography
- Planarity vs. Perpendicularity : In , one fluorophenyl group lies perpendicular to the planar core, creating steric hindrance that may influence protein binding.
- Crystal Packing : Piperazine derivatives with fluorinated aryl groups exhibit tight packing due to C-F···H and π-π interactions, improving thermal stability .
Q & A
Q. Challenges :
- Regioselectivity : Ensuring proper substitution on the tetrazole ring (1H vs. 2H isomers).
- Purification : Removing unreacted intermediates, especially residual azides, using column chromatography or recrystallization .
Basic: What analytical methods are critical for characterizing this compound’s purity and structure?
Q. Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorophenyl and piperazine connectivity. NMR verifies carbonyl and tetrazole carbons .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragments related to tetrazole cleavage .
Advanced: How can intermolecular interactions and crystal packing be analyzed for this compound?
Q. Answer :
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bond lengths. For example, C–F···π interactions between fluorophenyl groups can stabilize the lattice .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., hydrogen bonds, van der Waals contacts) using CrystalExplorer software. Fluorine atoms often contribute to 5–10% of surface contacts .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; decomposition temperatures above 200°C suggest strong crystal packing .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during synthesis?
Q. Answer :
- Temperature Control : Conduct tetrazole cycloaddition at 80–100°C to avoid competing nitrile hydrolysis .
- Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO/sodium ascorbate) for regioselective 1H-tetrazole formation .
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions (e.g., over-alkylation) occur .
Advanced: What strategies are effective for evaluating the compound’s biological activity in vitro?
Q. Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-labeled analogues) to test affinity for serotonin or dopamine receptors, given the piperazine moiety’s role in CNS targeting .
- Enzyme Inhibition Studies : Screen against phosphodiesterases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) .
- Cytotoxicity Profiling : Test against human cell lines (e.g., HEK293) via MTT assays, with IC values <10 µM indicating potential therapeutic relevance .
Advanced: How can conflicting data on the compound’s solubility and stability be resolved?
Q. Answer :
- Solubility : Perform phase-solubility studies in DMSO/PBS mixtures (e.g., 10% DMSO) using UV-Vis spectroscopy. LogP calculations (~3.5) predict moderate lipophilicity .
- Stability : Conduct accelerated degradation studies under acidic (pH 3), basic (pH 9), and oxidative (HO) conditions. HPLC-MS identifies degradation products (e.g., tetrazole ring-opening) .
Advanced: What computational methods support SAR studies for derivatives of this compound?
Q. Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT receptors). Fluorophenyl groups often enhance binding via hydrophobic pockets .
- QSAR Modeling : Train models with descriptors like molar refractivity and H-bond acceptors to predict activity trends for methyl/fluoro substitutions .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of fluorine on the methanone carbonyl .
Basic: How should researchers handle and store this compound to ensure long-term stability?
Q. Answer :
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the tetrazole ring .
- Light Sensitivity : Protect from UV light using amber vials, as fluorophenyl groups may undergo photodegradation .
- Lyophilization : For aqueous solutions, lyophilize and reconstitute in anhydrous DMSO to extend shelf life .
Advanced: What experimental designs are suitable for assessing environmental fate or toxicity?
Q. Answer :
- Ecotoxicology : Follow OECD guidelines for Daphnia magna acute toxicity tests (48-h LC) .
- Biodegradation : Use HPLC-MS to track degradation products in soil/water systems. Piperazine derivatives often persist due to low microbial activity .
- Bioaccumulation : Measure logK values via shake-flask assays; values >3.5 indicate potential bioaccumulation risks .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Answer :
- CRISPR/Cas9 Knockout Models : Delete putative target genes (e.g., GPCRs) in cell lines to confirm on-target effects .
- Metabolomic Profiling : Use LC-MS/MS to monitor changes in cellular metabolites (e.g., cAMP levels) post-treatment .
- In Vivo Imaging : Employ PET tracers with F-labeled analogues to track biodistribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
